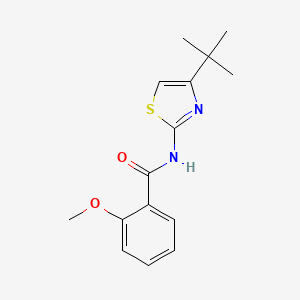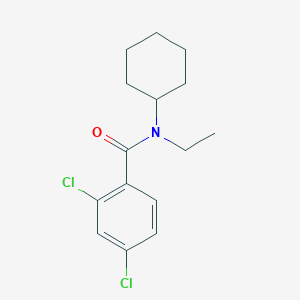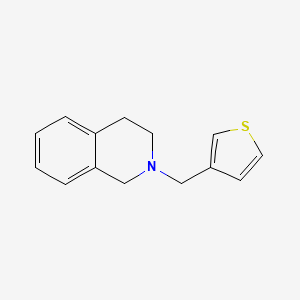
4-chloro-2-nitro-N-8-quinolinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-nitro-N-8-quinolinylbenzamide, also known as CQNB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. CQNB has been found to exhibit a range of pharmacological properties, including antitumor, antimalarial, and antiviral effects. In
作用机制
The mechanism of action of 4-chloro-2-nitro-N-8-quinolinylbenzamide is not fully understood, but it is thought to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. 4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of ribosomes, the cellular structures responsible for protein synthesis.
Biochemical and Physiological Effects:
4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is thought to contribute to its antitumor activity. 4-chloro-2-nitro-N-8-quinolinylbenzamide has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are enzymes involved in apoptosis. Additionally, 4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to inhibit the growth of Plasmodium falciparum by disrupting hemoglobin digestion and inhibiting the formation of hemozoin, a crystalline pigment that is toxic to the parasite.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-2-nitro-N-8-quinolinylbenzamide in lab experiments is its broad range of pharmacological properties. It has been shown to exhibit antitumor, antimalarial, and antiviral effects, making it a valuable tool for researchers studying these areas. Additionally, 4-chloro-2-nitro-N-8-quinolinylbenzamide is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent for lab experiments. However, one limitation of using 4-chloro-2-nitro-N-8-quinolinylbenzamide in lab experiments is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its usefulness in certain types of experiments.
未来方向
There are several future directions for research on 4-chloro-2-nitro-N-8-quinolinylbenzamide. One area of interest is the development of novel derivatives of 4-chloro-2-nitro-N-8-quinolinylbenzamide with improved pharmacological properties. Researchers are also exploring the potential of 4-chloro-2-nitro-N-8-quinolinylbenzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 4-chloro-2-nitro-N-8-quinolinylbenzamide, which could lead to the development of new drugs with similar pharmacological properties. Finally, researchers are exploring the use of 4-chloro-2-nitro-N-8-quinolinylbenzamide in combination with other drugs to enhance its therapeutic efficacy and reduce its potential toxicity.
合成方法
4-chloro-2-nitro-N-8-quinolinylbenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitrobenzoic acid with 8-aminoquinoline in the presence of a coupling agent. This method yields 4-chloro-2-nitro-N-8-quinolinylbenzamide with a high degree of purity and has been widely used in the synthesis of 4-chloro-2-nitro-N-8-quinolinylbenzamide for research purposes.
科学研究应用
4-chloro-2-nitro-N-8-quinolinylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4-chloro-2-nitro-N-8-quinolinylbenzamide has also been shown to have antimalarial activity, with studies demonstrating its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, 4-chloro-2-nitro-N-8-quinolinylbenzamide has been shown to have antiviral properties, with studies demonstrating its effectiveness against a range of viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus.
属性
IUPAC Name |
4-chloro-2-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-11-6-7-12(14(9-11)20(22)23)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNVKGZCSWXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)

![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)

![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5791541.png)
![2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5791544.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5791549.png)
![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5791564.png)

![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)

![1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5791596.png)
![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)